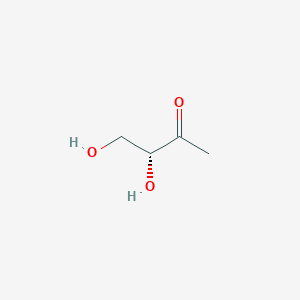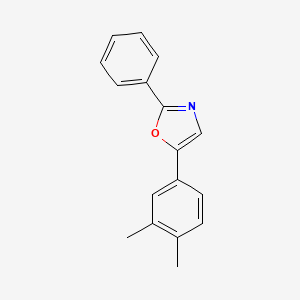
Obtusaquinone deriv jurd 2561
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obtusaquinone derivative JURD 2561 is a synthetic analog of the natural product obtusaquinone. Obtusaquinone is known for its potent antineoplastic properties, particularly in the treatment of glioblastoma and breast cancer. The derivative JURD 2561 has been developed to enhance the pharmacological properties of the parent compound, making it a promising candidate for further research and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of obtusaquinone derivative JURD 2561 involves a series of chemical reactions starting from readily available precursors. The key steps include:
Oxidation: The initial precursor undergoes oxidation to form an intermediate quinone.
Substitution: The intermediate is then subjected to substitution reactions to introduce specific functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of the derivative.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of obtusaquinone derivative JURD 2561 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: Obtusaquinone derivative JURD 2561 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Obtusaquinone derivative JURD 2561 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system to study redox reactions and electron transfer processes.
Biology: It serves as a tool to investigate cellular oxidative stress responses and the role of reactive oxygen species in cell signaling.
Medicine: The compound’s antineoplastic properties make it a candidate for cancer therapy research, particularly in targeting glioblastoma and breast cancer cells.
Mecanismo De Acción
The mechanism of action of obtusaquinone derivative JURD 2561 involves its interaction with cysteine residues in proteins. The compound binds with high affinity to cysteine-rich proteins, such as Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of Nrf2 results in the upregulation of antioxidant response element-dependent genes, enhancing the cellular response to oxidative stress .
Comparación Con Compuestos Similares
Obtusaquinone derivative JURD 2561 is unique in its enhanced pharmacological properties compared to the parent compound obtusaquinone. Similar compounds include:
Plumbagin: Another quinone derivative with antineoplastic properties.
Menadione: A synthetic naphthoquinone used in cancer research.
Lapachol: A natural naphthoquinone with anticancer activity.
Obtusaquinone derivative JURD 2561 stands out due to its specific targeting of cysteine-rich proteins and its ability to activate the Nrf2 pathway, making it a promising candidate for further research and therapeutic development .
Propiedades
Número CAS |
72590-24-0 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethyl)-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C15H14O5/c1-18-14-7-11(16)10(6-12(14)17)4-9-2-3-13-15(5-9)20-8-19-13/h2-3,5-7,16-17H,4,8H2,1H3 |
Clave InChI |
SQZRFMGIBXROEF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)CC2=CC3=C(C=C2)OCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)



![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)




